(2S,3S)-Butane-2,3-diamine hydrochloride
Description
(2S,3S)-Butane-2,3-diamine hydrochloride (CAS 55536-62-4) is a chiral diamine salt with the molecular formula C₄H₁₃ClN₂ and a molecular weight of 124.61 g/mol . Its stereochemistry at the C2 and C3 positions (both S-configuration) distinguishes it from other stereoisomers, influencing its reactivity, biological activity, and applications in asymmetric synthesis or pharmaceutical intermediates. The compound is available at 95% purity, indicating its use in research requiring moderate stereochemical precision .
Properties
Molecular Formula |
C4H13ClN2 |
|---|---|
Molecular Weight |
124.61 g/mol |
IUPAC Name |
(2S,3S)-butane-2,3-diamine;hydrochloride |
InChI |
InChI=1S/C4H12N2.ClH/c1-3(5)4(2)6;/h3-4H,5-6H2,1-2H3;1H/t3-,4-;/m0./s1 |
InChI Key |
YJFWSHYYDTVDIC-MMALYQPHSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C)N)N.Cl |
Canonical SMILES |
CC(C(C)N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Butane-2,3-diamine hydrochloride typically involves the asymmetric reduction of a suitable precursor. One common method is the reduction of 2,3-butanedione using chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods
In an industrial setting, the production of (2S,3S)-Butane-2,3-diamine hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and enantiomeric purity. The use of biocatalysts, such as enzymes, is also explored for more environmentally friendly and sustainable production methods .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-Butane-2,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2S,3S)-Butane-2,3-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of polymers and other materials where chirality is crucial .
Mechanism of Action
The mechanism by which (2S,3S)-Butane-2,3-diamine hydrochloride exerts its effects is primarily through its interaction with various molecular targets. In asymmetric synthesis, it acts as a chiral ligand, coordinating with metal catalysts to induce chirality in the products. The specific pathways involved depend on the nature of the reactions and the catalysts used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Diamine Derivatives
(1R,3S)-rel-Cyclohexane-1,3-diamine Dihydrochloride (CAS 156990-36-2)
- Similarity : 0.64 .
- Key Differences :
- Cyclohexane backbone introduces rigidity and conformational constraints compared to the flexible butane chain.
- Higher molecular weight (~209 g/mol ) due to the cyclohexane ring and additional HCl molecules.
- Applications : Used in catalysis and ligand design for transition-metal complexes, leveraging its stereochemistry .
trans-Cyclopentane-1,3-diamine Dihydrochloride (CAS 1799439-22-7)
Physicochemical and Functional Comparison
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